molecular formula C33H34Cl2N4O7 B1684225 Becatecarin CAS No. 119673-08-4

Becatecarin

Katalognummer: B1684225
CAS-Nummer: 119673-08-4
Molekulargewicht: 669.5 g/mol
InChI-Schlüssel: JSKFWUPVIZYJMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Arten von Reaktionen

Becatecarin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Die bei der Synthese und den Reaktionen von this compound verwendeten Reagenzien umfassen:

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, stehen typischerweise in Zusammenhang mit seiner Antikrebsaktivität, einschließlich der Spaltung von DNA und der Induktion von Apoptose in Krebszellen .

Biologische Aktivität

Becatecarin, a water-soluble analog of rebeccamycin (NSC 655649), is a compound that has garnered attention for its potential as an anticancer agent. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and relevant case studies.

This compound exhibits its biological activity primarily through the inhibition of topoisomerases I and II. These enzymes are crucial for DNA replication and transcription, making them significant targets in cancer therapy. In vitro studies have demonstrated that this compound can intercalate DNA, disrupting the normal function of these enzymes and leading to cell death in cancerous cells .

Key Findings:

  • This compound stimulates ATPase activity in ABCG2, a protein associated with drug resistance in cancer cells. It competes with [^125I]-IAAP labeling of ABCG2 and inhibits ABCG2-mediated transport at higher concentrations (greater than 10 μM) .
  • The compound induces expression of ABCG2 in certain cancer cell lines, suggesting a complex interaction where it may both be transported by and influence the expression of this transporter .

Clinical Efficacy

This compound has been evaluated in various clinical trials for its effectiveness against several types of cancers, including gastric cancer, breast cancer, and non-small cell lung cancer.

Phase I and II Clinical Trials

  • Phase I Trials : Initial studies indicated partial responses in patients with gastric cancer and adenocarcinoma of unknown origin. However, significant myelosuppression was observed as a common side effect .
  • Phase II Trials :
    • In a study involving children with solid tumors, only 4 out of 126 patients showed clinical benefit. The overall response rates were modest across various cancers including breast, renal cell, and colorectal cancers .
    • A notable combination therapy trial with oxaliplatin showed three partial responses among patients with esophageal, gallbladder, and hepatocellular carcinoma .

Case Studies

The following summarizes findings from relevant case studies that highlight the real-world application and outcomes associated with this compound:

Study Population Findings
Phase II trial in children126 patientsOnly 4 showed clinical benefit; significant myelosuppression noted.
Combination therapy with oxaliplatinVarious solid tumorsThree partial responses; mild to moderate toxicity observed.
Retrospective analysisGastric cancer patientsPartial responses documented; however, progressive disease was common .

Toxicity Profile

The safety profile of this compound has been characterized by several adverse effects:

  • Myelosuppression : A frequent occurrence leading to dose adjustments.
  • Cardiovascular Events : Instances of atrial fibrillation have been reported.
  • Gastrointestinal Symptoms : Nausea and fatigue were commonly noted among patients receiving treatment .

Eigenschaften

IUPAC Name

5,21-dichloro-13-[2-(diethylamino)ethyl]-3-[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34Cl2N4O7/c1-4-37(5-2)12-13-38-31(43)22-20-15-8-6-10-17(34)24(15)36-25(20)27-21(23(22)32(38)44)16-9-7-11-18(35)26(16)39(27)33-29(42)28(41)30(45-3)19(14-40)46-33/h6-11,19,28-30,33,36,40-42H,4-5,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKFWUPVIZYJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(=O)C2=C3C4=C(C(=CC=C4)Cl)NC3=C5C(=C2C1=O)C6=C(N5C7C(C(C(C(O7)CO)OC)O)O)C(=CC=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34Cl2N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

669.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119673-08-4
Record name Rebeccamycin analog
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=655649
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Becatecarin
Reactant of Route 2
Reactant of Route 2
Becatecarin
Reactant of Route 3
Reactant of Route 3
Becatecarin
Reactant of Route 4
Becatecarin
Reactant of Route 5
Becatecarin
Reactant of Route 6
Becatecarin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.